Enloplatin (also known by its developmental code CL 287,110) is a platinum-based compound belonging to the second generation of platinum-based anticancer drugs. [, ] It was investigated for its potential to overcome the limitations of cisplatin, the first-generation platinum drug, such as toxicity and acquired resistance. [, ] While not currently approved for clinical use, enloplatin serves as a valuable tool in scientific research, particularly in understanding platinum drug resistance mechanisms and exploring novel drug development strategies. [, ]
Enloplatin is synthesized from platinum(II) complexes, which are known for their ability to bind to DNA and interfere with cellular replication processes. Its classification as an antineoplastic agent places it within the broader category of chemotherapeutic drugs used in oncology.
The synthesis of Enloplatin typically involves several steps, including the formation of the platinum core and subsequent ligand attachment. One common method includes:
Technical details regarding the synthesis may vary depending on the specific ligands used, which can influence the compound's solubility and biological activity. For example, modifications in the ligand structure can enhance lipophilicity or alter binding affinity to DNA .
Enloplatin's molecular structure features a central platinum atom coordinated to various ligands, which may include amines or other organic moieties. The general formula can be represented as , where NH₃ represents ammonia ligands that can be replaced by other substituents during synthesis.
Key structural data includes:
Enloplatin undergoes several key chemical reactions relevant to its mechanism of action:
These reactions are crucial for its anticancer activity but also contribute to potential side effects due to interactions with normal cellular components .
The mechanism of action for Enloplatin involves several steps:
Data from preclinical studies indicate that Enloplatin exhibits enhanced activity against certain cancer cell lines compared to conventional platinum drugs .
Enloplatin exhibits several notable physical and chemical properties:
Relevant data from studies indicate a favorable lipophilicity profile that enhances cellular uptake while maintaining sufficient solubility for therapeutic use .
Enloplatin is primarily investigated for its applications in oncology as an antitumor agent. Its potential uses include:
Ongoing clinical trials aim to establish its effectiveness compared to existing treatments while monitoring safety profiles .
The discovery of cisplatin’s anticancer properties in 1965 by Barnett Rosenberg marked a transformative moment in oncology [1] [3]. Initially observed during electrochemical experiments, cisplatin’s ability to inhibit bacterial cell division led to systematic evaluation against malignant cells. FDA approval in 1978 established cisplatin as a first-line treatment for testicular and ovarian cancers, achieving cure rates exceeding 90% for advanced testicular cancer [3] [4]. Despite its efficacy, cisplatin exhibited severe limitations: dose-dependent nephrotoxicity, neurotoxicity, and intrinsic resistance in cancers like colorectal carcinoma [1] [6]. These challenges catalyzed efforts to develop safer analogues through strategic ligand modifications.
Carboplatin emerged in 1989 as a second-generation agent featuring a cyclobutane-1,1-dicarboxylate (CBDCA) ligand replacing cisplatin’s chloride groups. This modification reduced aquation rates—the activation step preceding DNA binding—thereby diminishing nephrotoxicity [1] [9]. Oxaliplatin (FDA-approved 2002) introduced a 1,2-diaminocyclohexane (DACH) carrier ligand, enabling activity in cisplatin-resistant tumors and becoming standard for colorectal cancer [3] [6]. Parallel to these successes, regional agents like nedaplatin (Japan) and lobaplatin (China) addressed specific therapeutic niches but exhibited limited global impact [3]. Enloplatin, developed by Wyeth in the 1990s, exemplified this era of structural innovation, though it never progressed beyond clinical trials [5] [8].
Table 1: Milestones in Platinum Drug Development
Year | Drug | Significance | |
---|---|---|---|
1845 | Cisplatin | Synthesized by Michele Peyrone ("Peyrone’s Salt") | |
1978 | Cisplatin | FDA approval for testicular/ovarian cancers | |
1989 | Carboplatin | FDA approval; reduced nephrotoxicity via CBDCA ligand | |
1996 | Oxaliplatin | Approved in France; DACH ligand overcame cisplatin resistance | |
1990s | Enloplatin | Investigational carboplatin analog with tetrahydropyran ligand; halted in trials | [1] [3] [5] |
Platinum-based antineoplastics are classified by ligand architecture and clinical introduction timeline:
Enloplatin exemplifies a "second-generation" carboplatin analog. Preclinical studies classified it as a "platinum-refractory" agent due to cross-resistance with carboplatin in ovarian cancer models, limiting its therapeutic window [5]. Unlike oxaliplatin, enloplatin failed to overcome cisplatin resistance, confining it to regional clinical evaluation.
Table 2: Structural and Clinical Classification of Platinum Drugs
Generation | Drug | Carrier Ligand | Leaving Group | Approval Status | |
---|---|---|---|---|---|
First | Cisplatin | Ammine (NH₃) | Chloride | Worldwide (1978) | |
Second | Carboplatin | Ammine (NH₃) | CBDCA | Worldwide (1989) | |
Second | Enloplatin | Tetrahydropyran-amine | CBDCA | Investigational (Halted) | |
Third | Oxaliplatin | DACH | Oxalate | Worldwide (2002) | |
Regional | Nedaplatin | Glycolate | - | Japan (1995) | [3] [5] [8] |
Coordination chemistry principles govern platinum drug efficacy, resistance profiles, and toxicity:
Table 3: Coordination Chemistry Parameters Influencing Drug Behavior
Drug | Oxidation State | Ligand Lability | DNA Adduct Type | Design Innovation | |
---|---|---|---|---|---|
Cisplatin | Pt(II) | High (Cl⁻ ligands) | 1,2-intrastrand GG | Parent compound; DNA crosslinking | |
Carboplatin | Pt(II) | Low (bidentate CBDCA) | Similar to cisplatin | Slower activation; reduced toxicity | |
Enloplatin | Pt(II) | Low (bidentate CBDCA) | Similar to carboplatin | Tetrahydropyran amine for solubility | |
Oxaliplatin | Pt(II) | Moderate (oxalate) | DACH-stabilized adducts | Overcomes cisplatin resistance | |
Satraplatin | Pt(IV) | Inert (axial ligands) | Released Pt(II) species | Oral bioavailability; prodrug | [1] [5] [7] |
Enloplatin’s molecular design—retaining carboplatin’s CBDCA while introducing a hydrophilic tetrahydropyran-amine carrier—illustrates the empirical ligand-tuning approach of 1990s platinum chemistry. Despite improved solubility, its failure underscores that ligand modifications must concurrently address resistance mechanisms beyond pharmacokinetics [5] [8]. Contemporary Pt(IV) prodrugs and targeted nanoconjugates represent evolved strategies to transcend these limitations [1] [7].
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7